Naphthalene, 2-(1,1-dimethylethyl)decahydro-4a-methyl-
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Overview
Description
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene is a chemical compound with the molecular formula C15H28 It is a derivative of naphthalene, characterized by the presence of a tert-butyl group and a decahydro-4a-methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-(1,1-Dimethylethyl)naphthalene under high pressure and temperature conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and large-scale hydrogenation of naphthalene derivatives, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of functional groups such as halogens or nitro groups into the naphthalene ring.
Scientific Research Applications
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying hydrogenation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethylethyl)naphthalene: A precursor in the synthesis of 2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene.
Decahydronaphthalene: A structurally similar compound without the tert-butyl and methyl substitutions.
4a-Methyldecahydronaphthalene: Similar in structure but lacks the tert-butyl group.
Uniqueness
2-(1,1-Dimethylethyl)decahydro-4a-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group and the decahydro-4a-methyl substitution enhances its stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H28 |
---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
3-tert-butyl-8a-methyl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-14(2,3)12-8-10-15(4)9-6-5-7-13(15)11-12/h12-13H,5-11H2,1-4H3 |
InChI Key |
CNGASCWNLMKPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CC(CC2)C(C)(C)C |
Origin of Product |
United States |
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